![molecular formula C11H12N4OS B1384488 3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-99-5](/img/structure/B1384488.png)
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridin-6-one ring and a thiophene ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions that build up the complex structure piece by piece . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and overall structure. For example, the amino group might be involved in acid-base reactions, while the pyrazolo[3,4-b]pyridin-6-one ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are typically confirmed through experimental testing .Scientific Research Applications
Antifungal Applications
This compound has been explored for its potential in treating fungal infections. The thieno[2,3-b]pyridine moiety, which is part of this compound’s structure, has been synthesized and shown to exhibit significant antifungal activity . This suggests that derivatives of this compound could be developed into antifungal agents, potentially expanding the arsenal against resistant fungal strains.
Antimicrobial Activity
Thieno[2,3-b]pyridines, which include the compound , have been reported to possess antimicrobial properties . This opens up research avenues for the compound as a possible antimicrobial agent, which could be particularly useful in the development of new treatments for bacterial infections.
Anti-inflammatory Properties
Compounds with the thieno[2,3-b]pyridine structure have been associated with anti-inflammatory effects . This indicates that our compound could be investigated further for its efficacy in reducing inflammation, which is a common symptom in many diseases.
Anticancer Research
The structural framework of this compound is similar to other molecules that have shown anticancer activities . As such, it could be a candidate for the development of new anticancer drugs, with the potential to target specific cancer cells or pathways.
Neurotropic Activities
Research has indicated that thieno[2,3-b]pyridine derivatives can exhibit neurotropic activities , which means they may influence neuronal functions. This compound could, therefore, be of interest in the study of neurodegenerative diseases or as a lead compound in the development of neuroprotective drugs.
Sedative Effects
Some thieno[2,3-b]pyridines are known to have sedative properties . This suggests that the compound could be researched for its potential use as a sedative, possibly offering a new option for the treatment of disorders related to sleep or anxiety.
Cardiovascular Research
Given the diverse biological activities of thieno[2,3-b]pyridine derivatives, including anticoagulant and anti-atherosclerotic effects , there is a possibility that this compound could be beneficial in cardiovascular research, particularly in the development of treatments for blood clotting disorders or atherosclerosis.
Analgesic Potential
The compound’s structural class has been associated with analgesic effects , which could make it a subject of interest in pain management research. It might lead to the creation of new painkillers that work through novel mechanisms or have fewer side effects compared to current medications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-1-methyl-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-11-9(10(12)14-15)6(5-8(16)13-11)7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H2,12,14)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSIAJLUGHMBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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